Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate
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Overview
Description
Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate typically involves the reaction of pyrrolidine with methanesulfonyl chloride, followed by esterification with methyl acetate. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of Pyrrolidine with Methanesulfonyl Chloride: This step involves the nucleophilic attack of pyrrolidine on methanesulfonyl chloride, forming an intermediate sulfonamide.
Esterification: The intermediate sulfonamide is then reacted with methyl acetate in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Industrial Chemistry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate: Unique due to the presence of both a sulfonyl group and an ester group, which can participate in various chemical reactions.
Uniqueness
This compound is unique due to its dual functional groups, which provide versatility in chemical reactions and potential applications in different fields. The combination of the pyrrolidine ring with the sulfonyl and ester groups enhances its reactivity and utility in synthetic chemistry.
Biological Activity
Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate is a chemical compound that exhibits unique biological activities primarily due to its structural components, including a pyrrolidine ring and a methanesulfonyl group. This article explores the biological activity of this compound, highlighting its pharmacological potential, synthesis pathways, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₅N₁O₄S, with a molecular weight of approximately 205.27 g/mol. The presence of the pyrrolidine ring contributes to its psychoactive properties, while the methanesulfonyl group enhances its reactivity and solubility in organic solvents.
Pharmacological Effects
Research indicates that compounds containing pyrrolidine rings often display diverse pharmacological effects. This compound has been linked to several potential therapeutic applications, particularly in the fields of neurology and pharmacology:
- CNS Activity : Pyrrolidine derivatives are known for their influence on neurotransmitter systems, which may lead to psychoactive effects.
- Antimicrobial Properties : Related compounds have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, certain pyrrolidine derivatives have demonstrated significant antibacterial activity against MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogens .
Synthesis Pathways
The synthesis of this compound typically involves multi-step processes that allow for the introduction of various functional groups. These synthetic routes are crucial for modifying the compound's properties for specific applications .
Understanding the interaction mechanisms of this compound is vital for elucidating its biological effects. Potential mechanisms include:
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes involved in bacterial cell wall synthesis, which is critical for their antimicrobial action.
- Neurotransmitter Modulation : The compound's influence on neurotransmitter receptors may contribute to its psychoactive properties, suggesting possible applications in treating neurological disorders.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound relative to other related compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Methyl 2-(pyrrolidin-1-yl)acetate | Contains a pyrrolidine ring | Known for psychoactive properties |
Methyl sulfonylacetate | Simple ester without nitrogen | Less complex structure |
N-(pyrrolidin-2-yl)methanesulfonamide | Sulfonamide derivative | Focus on antibacterial activity |
Methyl 2-(pyrrolidin-1-yl)propanoate | Similar ester structure | Potentially different biological activity |
The combination of a pyrrolidine ring and a methanesulfonyl group in this compound may enhance its reactivity and biological profile compared to these similar compounds.
Properties
Molecular Formula |
C8H15NO4S |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
methyl 2-(pyrrolidin-2-ylmethylsulfonyl)acetate |
InChI |
InChI=1S/C8H15NO4S/c1-13-8(10)6-14(11,12)5-7-3-2-4-9-7/h7,9H,2-6H2,1H3 |
InChI Key |
LPHSPEVQZDAZQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)(=O)CC1CCCN1 |
Origin of Product |
United States |
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